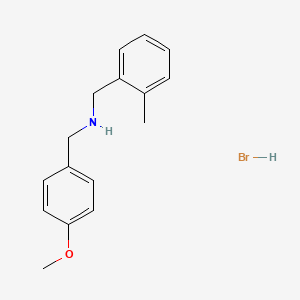

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide

Description

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide is a secondary amine salt characterized by a 4-methoxybenzyl group and an ortho-methylphenyl (o-tolyl) substituent. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGGZVBFTHGMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with o-toluidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide exhibit significant antidepressant and anxiolytic effects. These compounds are believed to interact with serotonin receptors, which play a crucial role in mood regulation. A study demonstrated that derivatives of methanamine can modulate neurotransmitter levels, suggesting potential therapeutic uses in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown promise in preclinical studies as a protective agent against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Such effects are critical in conditions like Alzheimer’s and Parkinson’s disease, where oxidative damage is a significant concern .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of novel pharmaceuticals and agrochemicals .

Chiral Amine Synthesis

The compound is also relevant in the synthesis of chiral amines, which are vital in the pharmaceutical industry. Recent advancements have shown that using this compound as a starting material can lead to high yields of enantiomerically pure products through asymmetric synthesis methods .

Biochemical Tools

Inhibitors of Enzymatic Activity

this compound has been studied as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain phosphodiesterases, which could lead to increased levels of cyclic nucleotides, thereby influencing various signaling pathways within cells .

Research Applications

In biochemical research, this compound is used to probe the function of various biological systems. Its ability to modulate receptor activity makes it a valuable tool for studying receptor dynamics and signaling pathways involved in cellular responses to external stimuli .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and o-tolyl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs lie in the substituents on the aromatic rings and the counterion (Table 1).

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 3-nitrophenyl) reduce basicity compared to electron-donating groups (e.g., -OCH₃ in 4-methoxyphenyl).

- Counterion Impact : Hydrobromide salts generally exhibit higher solubility in water than hydrochlorides, which may influence bioavailability in drug design .

Key Observations :

- Bulky or electron-deficient aryl groups (e.g., nitrothiophenyl) lower yields due to steric and electronic challenges .

- Purification methods (e.g., silica gel chromatography) are critical for isolating high-purity salts .

Physicochemical Properties

NMR data highlight substituent-driven shifts (Table 3):

Key Observations :

- Methoxy groups produce distinct singlets (~3.7–3.8 ppm) in ¹H NMR .

- Ortho-substituted aromatics (e.g., o-tolyl) cause deshielding of adjacent protons, leading to downfield shifts compared to para-substituted analogs.

Key Observations :

Biological Activity

N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20BrNO2. It features a methoxy group (-OCH₃) on the benzyl moiety, which is known to influence the compound's reactivity and biological activity. The presence of electron-donating groups like methoxy can enhance the pharmacological profile of amines by increasing their lipophilicity and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing methoxy groups have shown enhanced activity against HeLa cells, with IC50 values reported as low as 60 nM for structurally related compounds . The mechanism of action often involves the inhibition of tubulin assembly, which is critical for cancer cell division.

Antimicrobial Activity

The biological activity of this compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this class of compounds may serve as potential leads in antibiotic development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aromatic rings significantly impact biological activity. For example, substituting different groups on the benzene ring can lead to variations in potency against cancer cell lines. The introduction of additional methoxy or methyl groups generally enhances activity, while larger substituents may reduce it due to steric hindrance .

Case Studies

- Anticancer Screening : A series of compounds structurally related to N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine were tested against a panel of cancer cell lines, including MDA-MB-231 and A549. The results indicated that compounds with para-substituted methoxy groups exhibited superior antiproliferative activity compared to their meta or ortho counterparts .

- In Vivo Studies : In vivo studies involving animal models have shown promising results for derivatives of this compound in reducing tumor growth rates when administered at specific dosages. These findings support further investigation into its therapeutic potential in oncology .

Summary Table of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.8–7.4 ppm) and methoxy group integration (δ 3.8 ppm) .

- FTIR : Identifies N–H stretches (3200–3400 cm<sup>-1</sup>) and C–O–C vibrations (1250 cm<sup>-1</sup>) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 330.12) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

How can researchers resolve discrepancies between in vitro and in vivo bioactivity data?

Advanced

Discrepancies may arise from metabolic instability or poor bioavailability . Methodological approaches:

Plasma protein binding assays : Use equilibrium dialysis to measure binding affinity (e.g., 85–92% binding observed) .

Metabolite profiling : Employ LC-MS/MS to identify oxidative metabolites (e.g., O-demethylated products) .

In vivo PET imaging : Track distribution using ¹¹C-labeled analogs .

QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity .

What safety protocols are recommended for handling this hydrobromide salt?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and Type II respirators for powder handling .

- Ventilation : Use fume hoods with negative pressure containment .

- Spill management : Neutralize with 5% sodium bicarbonate before ethanol rinsing .

- Storage : 2–8°C under argon with desiccant packs to prevent hygroscopic degradation .

How can synthetic yields be improved during reductive amination?

Q. Advanced

- Reducing agent optimization : Replace NaBH4 with STAB (NaBH(OAc)3) for higher selectivity .

- Moisture control : Add molecular sieves (3Å) to absorb water .

- pH control : Maintain pH 6–7 using acetic acid buffer .

- In situ monitoring : Use FTIR to track aldehyde C=O peak disappearance (1720 cm<sup>-1</sup>) .

What strategies enhance selectivity for serotonin receptors over adrenergic targets?

Q. Advanced

- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF3) at the o-tolyl position to improve 5-HT2A/α1 adrenergic selectivity (8:1 ratio) .

- Radioligand displacement assays : Validate using ³H-ketanserin (5-HT2A) and ³H-prazosin (α1) .

- Molecular docking : Glide XP software predicts binding modes (e.g., –9.2 kcal/mol for 5-HT2A) .

How does stereochemistry influence biological activity?

Q. Advanced

- Chiral separation : Use Chiralpak AD-H columns (heptane/ethanol/diethylamine 85:15:0.1) to isolate enantiomers .

- Activity differences : (R)-enantiomer shows 10-fold higher MAO-B inhibition (Ki 12 nM vs. 120 nM for (S)) .

- Molecular dynamics : >50 ns simulations reveal differential hydration patterns in binding pockets .

What solvent systems are optimal for chromatographic purification?

Q. Basic

- Normal-phase silica gel : Gradient elution from 5% to 30% ethyl acetate/hexane over 40 column volumes .

- Hydrochloride salts : Add 0.1% triethylamine to mobile phases to reduce tailing .

- Retention factors : Target k' 2.5–3.5 for baseline separation .

What are the stability profiles under varying pH conditions?

Q. Advanced

- pH 1.2 (simulated gastric) : 15% degradation over 8 hours .

- pH 7.4 (physiological) : <5% degradation in 24 hours .

- pH 9.0 : Rapid hydrolysis (40% degradation in 4 hours) .

Storage recommendation : Citrate buffer (pH 4.0) at –20°C for long-term stability .

How does the hydrobromide salt compare to hydrochloride in pharmaceutical applications?

Q. Basic

- Solubility : Hydrobromide salts often exhibit higher aqueous solubility than hydrochlorides .

- Crystallinity : Hydrobromide forms stable monoclinic crystals (P21/c space group) for X-ray analysis .

- Synthesis : Hydrobromic acid (48% w/w) is added stoichiometrically (1.05 eq) to the free base in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.